4-(Styryl)pyrimidine
Overview
Description
4-(Styryl)pyrimidine is a biochemical used for proteomics research . It has a molecular formula of C12H10N2 and a molecular weight of 182.22 .
Synthesis Analysis
The synthesis of 4-(Styryl)pyrimidine and related compounds has been a subject of research. A recent study in 2022 reported an effective and accessible synthesis of (E,E)-4,6-bis(styryl)-pyrimidines using trifluoroacetic acid (TFA) as a catalyst and water as a solvent . The pyrimidine ring formation was achieved from acetylacetone and urea by [3+3] cycloaddition .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This structural core is central to its biochemical activity and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives, including 4-(Styryl)pyrimidine, have been involved in various chemical reactions. For instance, one study reported that compound 1 condensed with benzaldehyde to produce styryl pyrimidine 2 . Another study mentioned the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Scientific Research Applications
Synthetic Advances and Cycloadditions
The formation of pyrimidine and related heterocyclic compounds has seen significant progress in recent years. Researchers have explored various synthetic methods, with a special focus on cycloadditions. These reactions involve combining two or more components to create the pyrimidine ring. Notably, the Biginelli reaction and related processes have been extensively studied .
Anticancer Activity
4-(Styryl)pyrimidine: derivatives have demonstrated promising anticancer properties. For instance, novel thiazolopyrimidine derivatives exhibited excellent activity against human cancer cell lines, inducing apoptosis by inhibiting CDK enzymes .
Therapeutic Applications
Due to its structural diversity and accessibility, the pyrimidine scaffold finds applications across various therapeutic areas:
Structure–Activity Relationships (SARs)
Researchers have explored the SARs of pyrimidine derivatives, aiming to understand how structural modifications impact their biological effects. This knowledge informs drug design and optimization .
Mechanism of Action
Target of Action
4-(Styryl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic compound that plays a vital role in various biological procedures . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA and RNA . Therefore, the primary targets of 4-(Styryl)pyrimidine are likely to be the nucleotide base pairs of DNA and RNA .
Mode of Action
Due to its structural resemblance to the nucleotide base pair of dna and rna, it is believed to interact with these targets, potentially causing changes in their structure or function . For instance, it may inhibit the replication of DNA or RNA, thereby affecting the growth and proliferation of cells .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . 4-(Styryl)pyrimidine, as a derivative of pyrimidine, may affect these pathways and their downstream effects. For example, it could interfere with the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, or the catabolism of nucleotides .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 4-(Styryl)pyrimidine’s action are likely to be diverse, given its potential interactions with DNA and RNA. It may affect cell growth and proliferation, potentially exhibiting anticancer activity . For instance, some pyrimidine derivatives have been found to exhibit strong activity in in vitro anticancer assays .
Action Environment
The action, efficacy, and stability of 4-(Styryl)pyrimidine may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the cellular environment could affect its interactions with its targets . .
Safety and Hazards
While the specific safety and hazards information for 4-(Styryl)pyrimidine was not found in the search results, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrimidines, including 4-(Styryl)pyrimidine, have shown potential in various areas of research. For instance, they have been recognized for their anticancer activity, and future research aims to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . Additionally, the synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives, which could pave the way for the development of new effective drugs .
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRWJYZHFFPIKP-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Styryl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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